molecular formula C17H14F2N2O3 B12615367 1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione CAS No. 918147-02-1

1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione

Cat. No.: B12615367
CAS No.: 918147-02-1
M. Wt: 332.30 g/mol
InChI Key: RZQRADIOKVNLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core linked to a difluorophenyl-substituted pyridine via an ethoxy bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

The synthesis of 1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the ethoxy bridge and the difluorophenyl-pyridine moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl-pyridine moiety is crucial for binding to these targets, while the pyrrolidine-2,5-dione core modulates the compound’s overall activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

Properties

CAS No.

918147-02-1

Molecular Formula

C17H14F2N2O3

Molecular Weight

332.30 g/mol

IUPAC Name

1-[2-[6-(3,4-difluorophenyl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H14F2N2O3/c18-13-3-1-11(9-14(13)19)15-4-2-12(10-20-15)24-8-7-21-16(22)5-6-17(21)23/h1-4,9-10H,5-8H2

InChI Key

RZQRADIOKVNLFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.